

OG-L002 hydrochloride quality control and purity assessment

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Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183

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OG-L002 Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **OG-L002 hydrochloride**. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **OG-L002 hydrochloride**?

A1: For long-term stability, **OG-L002 hydrochloride** powder should be stored at -20°C for up to 3 years.^[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.^[1]

Q2: What is the expected purity of **OG-L002 hydrochloride**?

A2: Commercial suppliers typically provide **OG-L002 hydrochloride** with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).^[2] For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

Q3: In which solvents is **OG-L002 hydrochloride** soluble?

A3: **OG-L002 hydrochloride** is soluble in DMSO at a concentration of approximately 45 mg/mL.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an appropriate aqueous buffer. When preparing formulations for in vivo use, a common vehicle is a mixture of PEG300, Tween-80, and ddH2O.[1]

Q4: What are the primary mechanisms of action for OG-L002?

A4: OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 20 nM in cell-free assays.[1][2][3] It exhibits selectivity over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1.38 µM and 0.72 µM, respectively.[2][4] The inhibition of LSD1 leads to an increase in histone H3 lysine 9 dimethylation (H3K9me2) at viral immediate-early (IE) gene promoters, which represses viral gene expression.[3]

Quality Control and Purity Assessment

Summary of Analytical Specifications

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Identity	Conforms to reference standard	HPLC, ¹ H-NMR, MS
Purity (Assay)	≥ 98.0%	HPLC (UV detection)
Water Content	≤ 1.0%	Karl Fischer Titration
Residual Solvents	Meets ICH Q3C limits	Headspace GC-MS
Elemental Impurities	Meets ICH Q3D limits	ICP-MS

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate OG-L002 from potential impurities.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient:

Time (min)	% Mobile Phase B
0	10
20	90
25	90
26	10
30	10

| Flow Rate: 1.0 mL/min | Column Temperature: 30°C | Detection Wavelength: 254 nm |
Injection Volume: 10 µL | Sample Preparation: Accurately weigh and dissolve the **OG-L002 hydrochloride** in DMSO to a final concentration of 1 mg/mL.

2. ¹H-NMR for Identity Confirmation

- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- Instrument: 400 MHz NMR Spectrometer
- Procedure: Dissolve 5-10 mg of **OG-L002 hydrochloride** in approximately 0.7 mL of DMSO-d₆. Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of OG-L002.

3. Mass Spectrometry (MS) for Molecular Weight Verification

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Analysis Mode: Full scan

- Sample Preparation: Prepare a dilute solution of **OG-L002 hydrochloride** (e.g., 10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
- Expected Mass: The protonated molecule $[M+H]^+$ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (225.29 g/mol) plus a proton.

Troubleshooting Guides

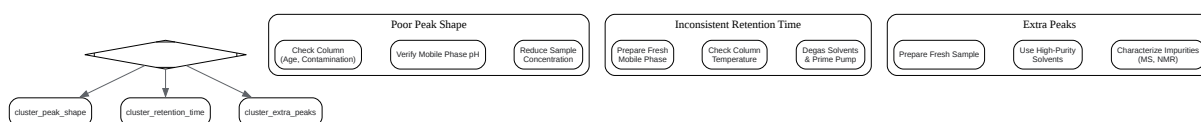
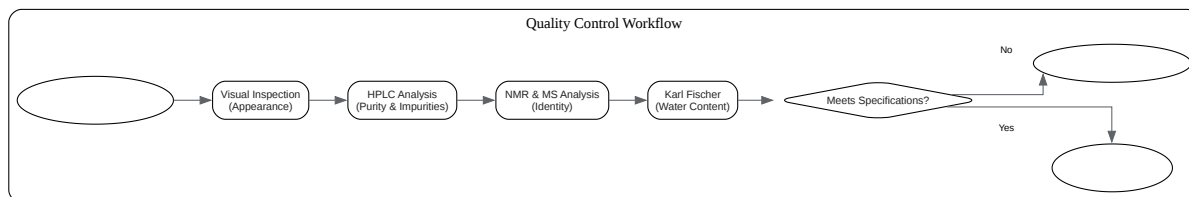
HPLC Analysis Issues

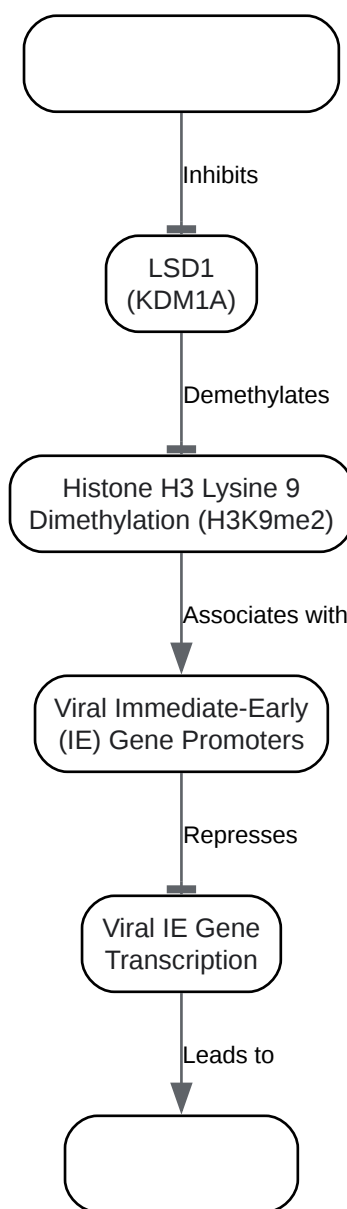
Issue	Potential Cause	Recommended Solution
Poor Peak Shape (Tailing or Fronting)	1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.	1. Replace the column with a new one. 2. Ensure the mobile phase pH is appropriate for the analyte and column. 3. Reduce the concentration of the injected sample.
Inconsistent Retention Times	1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Air bubbles in the pump.	1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump.
Extra Peaks in the Chromatogram	1. Sample degradation. 2. Contamination from solvent or glassware. 3. Presence of impurities in the batch.	1. Prepare fresh samples and store them appropriately. ^{[1][5]} 2. Use high-purity solvents and clean glassware. 3. If impurities are suspected, further characterization by MS or NMR may be required.
No Peaks Detected	1. Incorrect sample preparation. 2. Detector issue (e.g., lamp off). 3. No injection occurred.	1. Verify the sample concentration and solubility. 2. Check the detector status and ensure the lamp is on. 3. Check the autosampler and injection syringe.

Solubility and Stability Issues

Issue	Potential Cause	Recommended Solution
Precipitation of Compound in Aqueous Solution	1. Low aqueous solubility of OG-L002. 2. pH of the buffer is not optimal.	1. First, dissolve OG-L002 in 100% DMSO, then add aqueous buffer. [1] Consider using a co-solvent system if necessary for the experiment. 2. Adjust the pH of the buffer.
Loss of Activity Over Time in Solution	1. Degradation of the compound. 2. Repeated freeze-thaw cycles.	1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. [1] Store at -80°C for long-term use. [1]

Visualizations





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